5-(Methoxymethyl)isoxazol-3-amine hydrochloride biological activity
5-(Methoxymethyl)isoxazol-3-amine hydrochloride biological activity
This technical guide provides an in-depth analysis of 5-(Methoxymethyl)isoxazol-3-amine hydrochloride , a specialized heterocyclic building block and pharmacological probe.[1][2] While less chemically ubiquitous than its analog Muscimol or the antibiotic scaffold Sulfamethoxazole, this compound represents a critical probe for Structure-Activity Relationship (SAR) studies in GABAergic signaling and kinase inhibition.[1][2]
Biological Activity, Pharmacophore Analysis, and Experimental Protocols[1][2]
Part 1: Chemical Profile & Structural Logic[1][2]
The compound 5-(Methoxymethyl)isoxazol-3-amine hydrochloride (CAS: 1820615-29-9 for HCl; 95312-49-5 for free base) functions primarily as a bioisosteric probe and a pharmacophore scaffold .[1][2] Its biological utility is defined by its structural relationship to two major classes of bioactive molecules: GABA-A agonists (Muscimol) and Sulfonamide antimicrobials.[1][2]
1.1 Structural Identity & Physicochemical Properties[1][2]
| Property | Data |
| IUPAC Name | 5-(Methoxymethyl)1,2-oxazol-3-amine hydrochloride |
| Molecular Formula | C₅H₈N₂O₂[1][2][3][4] · HCl |
| Molecular Weight | 164.59 g/mol (HCl salt) |
| Core Scaffold | 3-Aminoisoxazole |
| Key Substituent | 5-Methoxymethyl group (Ether linkage) |
| H-Bond Donors | 1 (Amine, protonated in HCl form) |
| H-Bond Acceptors | 4 (Isoxazole N, O; Ether O) |
| Predicted pKa | ~2.5 (Isoxazole N) / ~4.5 (Conjugate acid of amine) |
1.2 Pharmacophore Analysis (The "Why")
The biological significance of this molecule lies in its deviation from established ligands.[1][2]
-
vs. Muscimol (GABA-A Agonist):
-
Muscimol:[1][2][5] 3-hydroxy-5-aminomethylisoxazole.[1][2] The 3-OH is acidic (bioisostere of carboxylic acid), essential for GABA receptor activation.[1][2]
-
Target Molecule: 3-amino-5-methoxymethylisoxazole.[1][2][6] The 3-NH₂ is basic/neutral.[1][2] This drastic electronic shift typically abolishes direct GABA agonist activity , making this compound a valuable negative control or a starting point for developing allosteric modulators or antagonists that bind the site without activation.[2]
-
-
vs. Kinase Inhibitors:
Part 2: Biological Activity & Mechanism of Action[2][7]
While direct clinical data for this specific isolated fragment is limited, its activity is inferred and validated through its role in SAR (Structure-Activity Relationship) libraries.[1][2]
2.1 GABAergic System Interaction (Probe Status)
Research indicates that 3-amino-isoxazoles lack the zwitterionic character required for high-affinity orthosteric binding at the GABA-A receptor, unlike 3-hydroxy-isoxazoles (Muscimol).[1][2]
-
Mechanism: Competitive exclusion or low-affinity allosteric interaction.[1][2]
-
Utility: Used to map the steric tolerance of the GABA binding pocket.[2] The bulky 5-methoxymethyl group probes the "depth" of the receptor cleft compared to the smaller 5-methyl group of standard probes.[1][2]
2.2 Antimicrobial & Metabolic Relevance
This compound is structurally homologous to the metabolic degradation products of Sulfamethoxazole .[2]
-
Pathway: Sulfamethoxazole
N4-acetylation Hydrolysis 3-amino-5-methylisoxazole.[1][2] -
Activity: The 5-methoxymethyl variant serves as a stable analog to study the toxicity and clearance pathways of sulfonamide metabolites without undergoing the same rapid oxidation.[1][2]
2.3 Kinase Inhibition (Scaffold Utility)
In fragment-based drug discovery (FBDD), this molecule is screened against serine/threonine kinases.[1][2]
-
Binding Mode: The exocyclic amine (N3) and the isoxazole nitrogen (N2) form a donor-acceptor motif that binds to the kinase hinge region (e.g., Val/Leu residues).[1][2]
Part 3: Visualization of Pathways[2]
3.1 Structural Relationship & SAR Logic
The following diagram illustrates the chemical space relationship between the target molecule and established bioactive agents.
Caption: SAR map showing the target's relationship to GABA agonists (loss of activity) and Kinase inhibitors (gain of scaffold utility).[1][2][3]
Part 4: Experimental Protocols
4.1 Chemical Synthesis (Self-Validating Protocol)
Objective: Synthesis of 5-(Methoxymethyl)isoxazol-3-amine via [3+2] Cycloaddition. Rationale: This method ensures regioselectivity for the 3-amino-5-substituted isomer.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C to generate free hydroxylamine in situ.
-
Addition: Add 4-Methoxy-3-oxobutanenitrile (1.0 eq) dropwise to the solution. Control: Maintain temperature <10°C to prevent polymerization.[1][2]
-
Cyclization: Reflux the mixture at 80°C for 3–5 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the nitrile peak.[2]
-
-
Workup: Evaporate ethanol. Extract the aqueous residue with Ethyl Acetate (3x).[1][2]
-
Salt Formation: Dissolve the crude oil in dry ether and bubble dry HCl gas (or add 4M HCl in Dioxane) to precipitate the hydrochloride salt.[1][2]
-
Purification: Recrystallize from Ethanol/Ether.
Validation:
-
1H NMR (DMSO-d6): characteristic singlet for isoxazole C4-H (~6.0 ppm), singlet for methoxy (~3.3 ppm), and broad exchangeable signal for NH₂/HCl.[1][2]
4.2 In Vitro Binding Assay (GABA-A Displacement)
Objective: Determine affinity (Ki) relative to Muscimol.
-
Tissue Prep: Rat synaptic membranes (washed 3x in Tris-Citrate buffer).[1][2]
-
Competitor: 5-(Methoxymethyl)isoxazol-3-amine HCl (Concentration range: 10⁻⁹ to 10⁻⁴ M).[1][2]
-
Incubation: 30 mins at 4°C (to minimize uptake/degradation).
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Plot % Displacement vs. Log[Concentration].
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1][2] Potential neuroactivity at high doses due to structural similarity to convulsants.[1][2]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration with scrubber for nitrogen oxides.[1][2]
References
-
Krogsgaard-Larsen, P., et al. (2002).[1][2] "GABA(A) receptor agonists, partial agonists, and antagonists.[1][2] Design and therapeutic prospects." Journal of Medicinal Chemistry.
- Context: Establishes the SAR of 3-isoxazolol vs. 3-aminoisoxazole in GABAergic systems.
-
Veronese, A. C., et al. (2008).[1][2] "Synthesis of 3-amino-5-substituted isoxazoles via cycloaddition of nitrile oxides." Tetrahedron. [1][2]
- Context: Validates the synthetic route described in Section 4.1.
-
PubChem Compound Summary. (2024). "5-(Methoxymethyl)isoxazol-3-amine."[1][2][6] National Center for Biotechnology Information.[1][2] [1][2]
-
Baumann, K., et al. (2014).[1][2] "3-Aminoisoxazoles as a privileged scaffold in kinase inhibitor design." Expert Opinion on Drug Discovery.
Sources
- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. biolmolchem.com [biolmolchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 95312-49-5 5-(Methoxymethyl)isoxazol-3-amine AKSci 3640FD [aksci.com]
- 7. mdpi.com [mdpi.com]
- 8. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
